1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride is a compound that features a unique combination of a thiadiazole ring and an azetidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the thiadiazole and azetidine rings imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
One common synthetic route starts with the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones to form the thiadiazole ring . The azetidine ring can then be introduced through cyclization reactions involving suitable precursors such as aziridines or azetidines .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild oxidizing agents for oxidation, strong reducing agents for reduction, and nucleophiles under basic or neutral conditions for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the growth of microorganisms by interfering with essential enzymatic processes or disrupting cell membrane integrity . In cancer cells, it may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in the attached functional groups, which can significantly alter their chemical and biological properties.
Azetidine derivatives: Compounds with the azetidine ring but different substituents can exhibit varying reactivity and applications.
Properties
CAS No. |
2680536-88-1 |
---|---|
Molecular Formula |
C6H8ClN3O2S |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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